Palmatine chloride monohydrate

説明

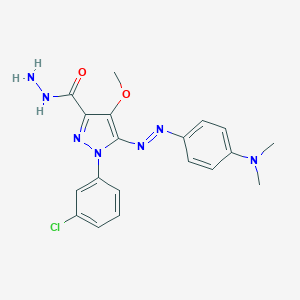

Palmatine chloride monohydrate is a protoberberine alkaloid and a major component of herbal preparations mainly used in traditional Chinese, Korean, and Indian medicine . It can be found in various medicinal plants such as Coptis chinensis, Rhizoma coptidis, Corydalis yanhusuo, and Radix tinosporae . It acts as a microbial collagenase inhibitor and a potential anti-infective agent. It possesses many other pharmacological properties such as antioxidant, anti-inflammatory, anticancer, anti-viral, and neuroprotective .

Synthesis Analysis

Palmatine chloride’s hygroscopic stability has been improved by preparing a single crystal of PMT–SSA (C 21 H 20 NO 4 ·C 7 H 5 O 6 S·H 2 O) using the solvent evaporation method . Additionally, 20 new palmatine derivatives were synthesized and examined for their antibacterial activities .

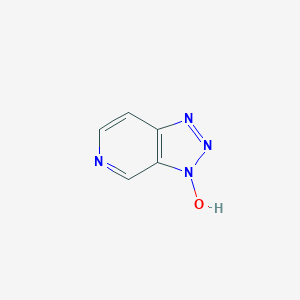

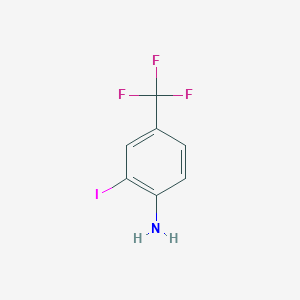

Molecular Structure Analysis

The molecular formula of Palmatine chloride is C21H22ClNO4 . Its molecular weight is 387.86 .

Chemical Reactions Analysis

Palmatine chloride is an orally active and irreversible indoleamine 2,3-dioxygenase 1 (IDO-1) inhibitor . It can also inhibit West Nile virus (WNV) NS2B-NS3 protease in an uncompetitive manner .

Physical And Chemical Properties Analysis

The molecular weight of Palmatine chloride is 387.86 (anhydrous basis) . The molecular formula is C21H22NO4.Cl .

科学的研究の応用

Alkaloid Standard for Analytical Method Validation

Palmatine chloride hydrate serves as an alkaloid standard in the validation of analytical methods. It is particularly used for the determination of berberine, hydrastine, and canadine in goldenseal (Hydrastis canadensis L.) root powder . This application is crucial for ensuring the accuracy and reliability of quantitative analyses in phytochemical research.

Synthesis of Heteroaryl Protoberberines

The compound is utilized in the synthesis of 8-heteroaryl-7,8-dihydroprotoberberines . These derivatives are of interest due to their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Phototoxicity Studies

Palmatine chloride hydrate exhibits properties of a potential phototoxin . It has low quantum yields for fluorescence, making it a subject of interest in phototoxicity studies which explore the effects of light-activated compounds on biological systems.

Raman Spectroscopy Analysis

The compound’s normal Raman spectra and Density Functional Theory (DFT) calculations have been reported, indicating its suitability for Raman spectroscopy analysis . This application is significant in the structural elucidation of chemical compounds.

Pharmaceutical Salt Formation

Research has been conducted on improving the hygroscopic stability of palmatine chloride by forming a crystalline pharmaceutical salt known as palmatine sulfosalicyate . This form enhances the compound’s stability, which is beneficial for storage and transportation.

Antibacterial Property Investigation

Palmatine chloride hydrate has shown advantages in antibacterial properties compared to its other salt forms . This makes it a valuable compound for research into new antibacterial agents.

作用機序

Target of Action

Palmatine chloride hydrate, also known as Palmatine chloride monohydrate or UNII-ZMR2H7M7PK, is an isoquinoline alkaloid . It has been reported to interact with various molecular targets such as hydrolase, kinase, cytochrome P450, and family A G protein-coupled receptors . These targets play crucial roles in various biological processes, including metabolism, signal transduction, and cellular homeostasis.

Mode of Action

Palmatine chloride hydrate acts by binding to its targets and modulating their activity . For instance, it has been used to test its effects as an inhibitor of soluble epoxide hydrolase (sEH) in vitro . By inhibiting sEH, palmatine chloride hydrate can potentially modulate the metabolism of epoxides, which are involved in various physiological processes.

Biochemical Pathways

Palmatine chloride hydrate is known to affect several biochemical pathways. One of the key pathways influenced by this compound is the Nrf2-related antioxidant pathway . Activation of this pathway enhances the body’s defense against oxidative stress. Additionally, palmatine chloride hydrate inhibits the activation of the NLRP3-related pyroptosis pathway . Pyroptosis is a form of programmed cell death that is typically associated with inflammation. Therefore, by modulating these pathways, palmatine chloride hydrate can exert anti-inflammatory and antioxidant effects.

Pharmacokinetics

They are metabolized by enzymes such as cytochrome P450s, and excreted via the kidneys .

Result of Action

Palmatine chloride hydrate exhibits various molecular and cellular effects. It has been reported to decrease growth and invasion in prostate cancer cells, as well as activation of FLIP and NF-κB . It also decreases locomotor activity and levels of dopamine, 5-HT, and homovanillic acid in animal models . Furthermore, it can significantly alleviate lung inflammation and acute lung injury caused by particulate matter .

Safety and Hazards

Palmatine chloride is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4.ClH.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;;/h5-6,9-12H,7-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQNSCSNSSZUIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047869 | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmatine chloride monohydrate | |

CAS RN |

171869-95-7 | |

| Record name | Palmatine chloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171869957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMATINE CHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMR2H7M7PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)